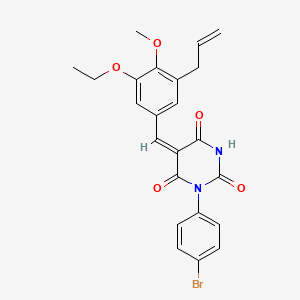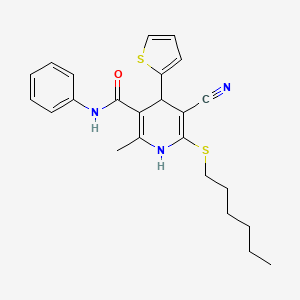
1-(3-methoxybenzoyl)-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methoxybenzoyl)-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as MPTP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPTP is a potent inhibitor of mitochondrial complex I, making it a valuable tool for investigating the role of mitochondrial dysfunction in various diseases.
作用机制
1-(3-methoxybenzoyl)-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol works by inhibiting mitochondrial complex I, which is involved in the electron transport chain and ATP production. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which can ultimately lead to cell death.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the specific application. In Parkinson's disease research, this compound induces a Parkinsonian-like syndrome characterized by motor deficits, dopamine depletion, and oxidative stress. In Alzheimer's disease research, this compound has been shown to increase amyloid beta production and induce mitochondrial dysfunction. In cancer research, this compound has been shown to induce apoptosis and inhibit cell proliferation.
实验室实验的优点和局限性
One of the main advantages of using 1-(3-methoxybenzoyl)-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in scientific research is its potency and specificity as a mitochondrial complex I inhibitor. This allows researchers to study the role of mitochondrial dysfunction in various diseases with a high degree of precision. However, one limitation of using this compound is its potential toxicity, which can limit its usefulness in certain applications.
未来方向
There are many potential future directions for research involving 1-(3-methoxybenzoyl)-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. One area of focus is the development of this compound analogs with improved specificity and reduced toxicity. Another area of focus is the use of this compound in combination with other compounds to target multiple pathways involved in disease pathogenesis. Additionally, there is potential for the use of this compound in the development of new therapies for a wide range of diseases.
合成方法
1-(3-methoxybenzoyl)-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol can be synthesized through a multi-step process involving the condensation of 3-methoxybenzoyl chloride with propylamine, followed by the addition of trifluoroacetic anhydride and subsequent reduction with sodium borohydride. The final product is obtained through a cyclization reaction.
科学研究应用
1-(3-methoxybenzoyl)-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been used in a wide range of scientific research applications, including studies on Parkinson's disease, Alzheimer's disease, and cancer. In Parkinson's disease research, this compound is used to induce a Parkinsonian-like syndrome in animal models, allowing researchers to study the disease and develop potential treatments. In Alzheimer's disease research, this compound is used to investigate the role of mitochondrial dysfunction in the disease. In cancer research, this compound has been shown to have potential as a chemotherapeutic agent.
属性
IUPAC Name |
[5-hydroxy-3-propyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O3/c1-3-5-11-9-14(22,15(16,17)18)20(19-11)13(21)10-6-4-7-12(8-10)23-2/h4,6-8,22H,3,5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCLHBJMPKVSGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-({1-methyl-5-[(2-thienylcarbonyl)amino]-1H-benzimidazol-2-yl}methyl)-1-piperazinecarboxylate](/img/structure/B5141373.png)


![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1-cyclohexene-1-carboxamide](/img/structure/B5141383.png)
![(1,3-benzodioxol-5-ylmethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine](/img/structure/B5141388.png)

![2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine](/img/structure/B5141403.png)

![3,4-bis[(3-methoxybenzoyl)amino]benzoic acid](/img/structure/B5141417.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,2-diphenylacetamide](/img/structure/B5141419.png)
![3-[(4-ethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B5141424.png)


